N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a structurally complex sulfonamide derivative featuring a benzamide core linked to a 4-methylpiperidinylsulfonyl group and a 1,1-dioxo-thiolan (tetrahydrothiophene 1,1-dioxide) ring. The compound’s design integrates multiple pharmacophoric elements:
- Benzamide moiety: A common scaffold in medicinal chemistry, often contributing to binding interactions with biological targets.
- 4-Methylpiperidinylsulfonyl group: Enhances solubility and modulates electronic properties via the sulfonamide’s electron-withdrawing effects.
- 1,1-Dioxo-thiolan ring: A cyclic sulfonamide (sultam) that confers conformational rigidity and metabolic stability compared to linear sulfonamides.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-14-7-10-20(11-8-14)27(24,25)17-5-3-15(4-6-17)18(21)19(2)16-9-12-26(22,23)13-16/h3-6,14,16H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRLSYMGMDEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Structure Diversity: The target compound’s benzamide core contrasts with the 1,2,4-triazole () and pyrazolopyrimidine () cores. ’s benzamide derivative shares the same core but lacks the sultam ring, highlighting the target compound’s unique rigidity.
Sulfonamide Functionalization :
- The target’s 4-methylpiperidinylsulfonyl group differs from the phenylsulfonyl substituents in ’s triazole-thiones. The piperidinyl group may enhance solubility and reduce off-target interactions compared to aromatic sulfonamides .
- Example 53 () uses a sulfonamide linked to a pyrimidine core, demonstrating how sulfonamide placement influences electronic properties and binding.
Electron-Withdrawing Effects :
- The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which are absent in the target compound. This difference may alter the benzamide’s electronic profile and target affinity .
Synthetic Routes :
- describes sulfonamide synthesis via Friedel-Crafts reactions and nucleophilic additions, whereas the target compound likely requires sultam ring formation through sulfonation and cyclization steps .
Biological Implications :
- While biological data are unavailable for the target compound, analogs like Example 53 () with fluorinated aromatic groups exhibit enhanced membrane permeability, suggesting the target’s methylpiperidinyl group may similarly improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
